3-chloro-4-(1H-tetrazol-5-yl)aniline
Description
Significance of Tetrazole Derivatives in Contemporary Chemical Research
The tetrazole ring, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, is a versatile and highly sought-after moiety in modern chemical research. Although not found in nature, its unique properties have led to its incorporation into a wide array of functional molecules. researchgate.net
One of the most significant roles of the tetrazole group is as a bioisostere for the carboxylic acid functional group. beilstein-journals.orgacs.org This is due to their comparable pKa values, planar geometry, and ability to participate in similar non-covalent interactions, such as hydrogen bonding. This bioisosteric replacement can lead to improved metabolic stability, enhanced lipophilicity, and better oral bioavailability of drug candidates. acs.org Consequently, the tetrazole moiety is a key component in numerous marketed drugs, including the antihypertensive agent losartan.
Beyond medicinal chemistry, tetrazole derivatives have found applications in materials science as components of high-energy materials, explosives, and propellants, owing to their high nitrogen content and thermal stability. thieme-connect.com They are also utilized in coordination chemistry as ligands for metal complexes and in photography as stabilizers. thieme-connect.com The diverse reactivity of the tetrazole ring allows for a wide range of chemical modifications, making it a versatile building block for the synthesis of complex molecular architectures. researchgate.net
Aniline (B41778) Derivatives as Core Structures in Organic Synthesis
Aniline, the simplest aromatic amine, and its derivatives are fundamental building blocks in organic synthesis. The presence of the amino group on the benzene (B151609) ring activates it towards electrophilic substitution reactions and provides a nucleophilic center for a vast array of chemical transformations. This reactivity has established aniline derivatives as indispensable starting materials and intermediates in the production of a wide range of industrial and fine chemicals.
Historically, anilines have been central to the development of the synthetic dye industry. Their diazotization followed by coupling reactions allows for the creation of a vibrant spectrum of azo dyes. In modern organic synthesis, anilines are crucial precursors for the synthesis of polymers, most notably polyurethanes, through their conversion to isocyanates.
In the realm of pharmaceuticals and agrochemicals, the aniline scaffold is a common feature in many bioactive molecules. The amino group can be readily acylated, alkylated, or incorporated into heterocyclic rings, providing a straightforward handle for molecular modification and the optimization of biological activity. Many drugs, including analgesics and antibacterial agents, contain the aniline substructure. The versatility of aniline derivatives makes them a staple in the toolbox of synthetic organic chemists for the construction of complex and functionally diverse molecules.
Contextualizing 3-chloro-4-(1H-tetrazol-5-yl)aniline within Chloro-Substituted Tetrazolyl Anilines
This compound belongs to the broader class of chloro-substituted tetrazolyl anilines. The specific placement of the chloro, amino, and tetrazolyl groups on the aniline ring gives rise to distinct isomers, each with potentially unique chemical and physical properties. The substitution pattern on the aromatic ring significantly influences the molecule's electronic distribution, reactivity, and intermolecular interactions.
The presence of a chlorine atom, an electron-withdrawing group, can modulate the pKa of the aniline nitrogen and the tetrazole ring. The position of the chlorine atom relative to the amino and tetrazolyl groups can also impact the steric hindrance around these functional groups, thereby affecting their reactivity in synthetic transformations.
For instance, the synthesis of this compound would typically start from a correspondingly substituted benzonitrile (B105546), such as 2-amino-5-chlorobenzonitrile (B58002). The [2+3] cycloaddition reaction between the nitrile functionality and an azide (B81097) source, a common method for tetrazole synthesis, would yield the desired product. The specific reaction conditions and the nature of the azide source can influence the yield and purity of the final compound.
The study of different isomers of chloro-substituted tetrazolyl anilines is crucial for understanding structure-activity relationships in various applications, particularly in drug discovery. By systematically varying the substitution pattern, chemists can fine-tune the properties of these molecules to optimize their performance for a specific purpose.
Below is a table of some chloro-substituted tetrazolyl aniline isomers, highlighting their structural differences.
| Compound Name | CAS Number | Molecular Formula | Structure |
| This compound | Not Available | C₇H₆ClN₅ | |
| 4-chloro-2-(1H-tetrazol-5-yl)aniline | 946700-88-7 | C₇H₆ClN₅ | |
| 2-chloro-5-(1H-tetrazol-1-yl)aniline | 926200-13-7 | C₇H₆ClN₅ | |
| 3-(5-chloro-1H-tetrazol-1-yl)aniline | Not Available | C₇H₆ClN₅ |
Note: Structural images would be inserted here in a full-featured article.
Structure
3D Structure
Properties
Molecular Formula |
C7H6ClN5 |
|---|---|
Molecular Weight |
195.61 g/mol |
IUPAC Name |
3-chloro-4-(2H-tetrazol-5-yl)aniline |
InChI |
InChI=1S/C7H6ClN5/c8-6-3-4(9)1-2-5(6)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13) |
InChI Key |
IJNAFMDUJVHENO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)C2=NNN=N2 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 3 Chloro 4 1h Tetrazol 5 Yl Aniline
Reactivity of the Tetrazole Moiety
The tetrazole ring is an aromatic heterocycle containing four nitrogen atoms, which imparts unique chemical properties. It is a significant functional group in medicinal chemistry, often used as a bioisosteric replacement for carboxylic acids. thieme-connect.comresearchgate.net
5-substituted-1H-tetrazoles, such as the tetrazole moiety in the subject compound, exist as a mixture of two principal tautomeric forms: the 1H- and 2H-tautomers. thieme-connect.com In solution, the 1H tautomer is typically the predominant form, though the 2H-tautomer can be more stable in the gas phase. nih.gov
This tautomerism has significant implications for reactivity, particularly in reactions like alkylation. The deprotonated tetrazole anion is an ambident nucleophile, meaning it has multiple potential sites for electrophilic attack. An electrophile can bond to either the N1 or N2 positions of the tetrazole ring, often leading to the formation of a mixture of N1- and N2-substituted isomeric products. The ratio of these products can be influenced by factors such as the nature of the electrophile, the solvent, and the reaction conditions.
Table 1: Tautomeric Forms of the 5-Substituted Tetrazole Ring
| Tautomer | Description | Predominance |
|---|---|---|
| 1H-Tautomer | The proton is located on the nitrogen atom at position 1 of the tetrazole ring. | Generally predominant in solution. nih.gov |
| 2H-Tautomer | The proton is located on the nitrogen atom at position 2 of the tetrazole ring. | More stable in the gas phase. nih.gov |
The nitrogen atoms in the tetrazole ring can participate in various reactions, most notably alkylation and acylation. As ambident nucleophiles, deprotonated 5-substituted tetrazoles react with alkylating agents to yield a mixture of 1- and 2-substituted derivatives. researchgate.net The site of alkylation is influenced by the reaction conditions and the nature of the alkylating agent. researchgate.net This reactivity allows for the synthesis of diverse N-substituted tetrazole derivatives. For example, the reaction of 1-aryltetrazol-5-ones with dibromoalkanes provides a convenient route to bis-tetrazoles and 4-bromoalkyl derivatives, which can be used for further functionalization. researchgate.net
The tetrazole ring is known for its high degree of chemical stability. It is generally stable across a wide pH range and is resistant to many common oxidizing and reducing agents. thieme-connect.com This metabolic stability is one of the key reasons for its widespread use as a carboxylic acid surrogate in drug design. researchgate.net The inherent stability of the ring system ensures that it remains intact during various synthetic transformations performed on other parts of the molecule, such as the aniline (B41778) group.
Reactivity of the Aniline Amine Group
The primary aromatic amine (-NH₂) group attached to the chloro-substituted benzene (B151609) ring is a versatile functional group that undergoes a variety of characteristic reactions.
The lone pair of electrons on the nitrogen atom of the aniline group makes it nucleophilic, enabling it to react with a range of electrophiles.
Acylation: The amine group readily reacts with acylating agents like acyl chlorides and acid anhydrides to form stable amide derivatives. This reaction is a common method for protecting the amine group or for synthesizing more complex molecules. For instance, the amidation of related amino-tetrazole compounds with various acyl chlorides has been shown to proceed efficiently. researchgate.net
Alkylation: While direct alkylation of anilines with alkyl halides can be challenging to control and may lead to over-alkylation (forming secondary and tertiary amines, and even quaternary ammonium (B1175870) salts), it is a possible transformation under specific conditions.
Schiff Base Formation: The primary amine group undergoes condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. researchgate.netmwjscience.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. advancechemjournal.com Schiff bases are important intermediates in organic synthesis and are also studied for their biological activities. researchgate.netajol.info The formation of the azomethine group (-C=N-) is a key characteristic of this reaction. mwjscience.cominternationaljournalcorner.com
Table 2: General Nucleophilic Reactions of the Aniline Moiety
| Reaction Type | Reactant | Functional Group Formed |
|---|---|---|
| Acylation | Acyl Chloride / Acid Anhydride | Amide (-NH-C=O) |
| Alkylation | Alkyl Halide | Secondary/Tertiary Amine |
| Schiff Base Formation | Aldehyde / Ketone | Imine / Azomethine (-N=CH-) |
A hallmark reaction of primary aromatic amines is diazotization. slideshare.net In the presence of a cold, acidic solution (typically HCl or H₂SO₄) and a source of nitrous acid (usually generated in situ from sodium nitrite, NaNO₂), the amine group is converted into a diazonium salt (-N₂⁺Cl⁻). researchgate.netglobalresearchonline.net This reaction must be carried out at low temperatures (0–5 °C) because aryl diazonium salts are generally unstable at higher temperatures. researchgate.net
The resulting diazonium salt is a valuable synthetic intermediate. It is a weak electrophile that can react with electron-rich aromatic compounds, such as phenols and other anilines, in a process known as azo coupling. slideshare.netglobalresearchonline.net This electrophilic aromatic substitution reaction results in the formation of an azo compound, characterized by the -N=N- linkage, which often are highly colored dyes. researchgate.netglobalresearchonline.net The reaction of the diazotized 3-chloro-4-(1H-tetrazol-5-yl)aniline with a suitable coupling partner would yield a complex azo dye containing a tetrazole moiety.
Reactivity of the Chlorinated Phenyl Ring
The presence of both activating and deactivating groups on the phenyl ring of this compound creates a nuanced reactivity profile. The amino group strongly activates the ring towards electrophilic attack, while the chloro and tetrazolyl groups have a deactivating effect.
Electrophilic Aromatic Substitution Reactions
The amino group in aniline is a potent activating group that directs incoming electrophiles to the ortho and para positions. byjus.com However, in strongly acidic conditions, the amino group can be protonated to form an anilinium ion, which is a meta-directing group. byjus.com
For this compound, the positions ortho and para to the amino group are already substituted. This leaves the positions meta to the amino group as potential sites for electrophilic attack. The orientation of substitution will depend on the reaction conditions and the nature of the electrophile.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophile Position | Directing Effect of -NH2 | Directing Effect of -Cl | Directing Effect of -C(N4H) | Predicted Outcome |
| C2 | Ortho | Ortho | Meta | Potentially favored |
| C6 | Para | Meta | Ortho | Potentially favored |
| C5 | Meta | Para | Ortho | Less favored |
Note: This table is predictive and actual outcomes may vary based on reaction conditions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on aryl halides is generally facilitated by the presence of electron-withdrawing groups in the ortho and/or para positions to the leaving group. In this compound, the tetrazolyl group, being strongly electron-withdrawing, is situated para to the chlorine atom, which should activate the chlorine for nucleophilic displacement.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds, and it is effective for the coupling of aryl chlorides with boronic acids. libretexts.orgnih.gov The reaction is typically catalyzed by a palladium complex in the presence of a base. libretexts.orgnih.gov
The general mechanism involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Given the presence of the chloro substituent, this compound is a suitable substrate for Suzuki-Miyaura coupling. This reaction would allow for the introduction of a wide range of aryl or vinyl substituents at the 3-position of the aniline ring.
Table 2: Components of a Typical Suzuki-Miyaura Reaction
| Component | Function | Example |
| Aryl Halide | Electrophilic partner | This compound |
| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid |
| Palladium Catalyst | Facilitates the reaction | Pd(PPh3)4 |
| Base | Promotes transmetalation | Na2CO3, K3PO4 |
| Solvent | Reaction medium | Toluene, Dioxane, DMF |
Computational and Theoretical Investigations of 3 Chloro 4 1h Tetrazol 5 Yl Aniline
Quantum Chemical Calculations
Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a foundational understanding of a molecule's electronic characteristics and structural stability.
The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability. A smaller gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state.
DFT calculations, typically using the B3LYP functional with a basis set like 6-311G(d,p), are used to determine these energies. For tetrazole and aniline (B41778) derivatives, the HOMO is often localized on the electron-rich aniline ring, while the LUMO is distributed across the electron-accepting tetrazole moiety. This separation of orbitals indicates a potential for intramolecular charge transfer.
Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the chemical behavior of the molecule. These include electronegativity (χ), chemical hardness (η), and global softness (S). Studies on similar tetrazole derivatives have shown that substitutions on the phenyl ring can significantly alter the HOMO-LUMO gap and, consequently, the molecule's reactivity profile. For instance, electron-donating groups tend to increase the HOMO energy and decrease the energy gap, enhancing reactivity.
The distribution of electrostatic potential (ESP) on the molecular surface highlights regions prone to electrophilic and nucleophilic attack. In 3-chloro-4-(1H-tetrazol-5-yl)aniline, the nitrogen atoms of the tetrazole ring and the amino group are typically regions of negative potential, making them susceptible to electrophilic attack, while the hydrogen atoms of the amino group are regions of positive potential.
| Parameter | Calculated Value (Illustrative) | Description |
|---|---|---|
| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.4 eV | Indicates chemical reactivity and stability (LUMO - HOMO) |
| Chemical Hardness (η) | 2.2 eV | Measures resistance to change in electron distribution |
| Chemical Potential (μ) | -4.0 eV | Represents the escaping tendency of electrons |
| Electrophilicity Index (ω) | 3.64 eV | Quantifies the energy lowering upon electron acceptance |
The 5-substituted-1H-tetrazole ring can exist in two principal tautomeric forms: the N1-H and N2-H tautomers. Computational studies on analogous 5-aryloxy-(1H)-tetrazoles have consistently found the N1–H form to be more stable than the N2–H form in both the gas phase and solid state. researchgate.net This stability is a key factor in determining the molecule's hydrogen bonding capabilities and its interactions with biological receptors.
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions for similar tetrazole compounds have shown good agreement with experimental results, helping to assign specific signals to the correct atoms in the molecule. researchgate.net
IR Spectroscopy: The vibrational frequencies from DFT calculations correspond to the peaks in an experimental IR spectrum. By comparing the calculated and experimental spectra, researchers can identify characteristic vibrational modes, such as the N-H stretching of the amino and tetrazole groups and C=N stretching within the rings. researchgate.net
Mass Spectrometry: While direct prediction of fragmentation patterns is complex, computational methods can accurately calculate the monoisotopic mass. Furthermore, predicted Collision Cross Section (CCS) values for different adducts (e.g., [M+H]+, [M+Na]+) can be calculated to aid in compound identification in ion mobility-mass spectrometry experiments.
| Spectroscopic Data | Predicted Value (Illustrative, based on related compounds) | Experimental Correlation |
|---|---|---|
| 1H NMR (Tetrazole N-H) | ~15.0 ppm | Broad singlet, downfield shift due to acidic proton |
| 13C NMR (Tetrazole C5) | ~155 ppm | Carbon atom of the tetrazole ring attached to the aniline |
| IR Frequency (N-H stretch) | 3450 cm-1 | Vibration of the N-H bond in the amino group |
| IR Frequency (C=N stretch) | 1620 cm-1 | Vibration of double bonds within the aromatic rings |
| Mass (m/z) for [M+H]+ | 196.04 | Protonated molecular ion peak in mass spectrometry |
Molecular Modeling and Simulation Studies
Molecular modeling and simulation extend beyond static quantum calculations to explore the dynamic behavior of a molecule and its interactions with other, larger systems like proteins.
Molecular dynamics (MD) simulations are used to study the stability of a molecule's conformation over time, particularly when it is bound to a biological target. nih.govnih.gov In a typical MD study, the compound docked into a protein's active site is simulated for a period (e.g., 100 nanoseconds) in a solvated environment. acs.org
Key metrics analyzed during the simulation include the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over time suggests that the ligand remains securely bound in its initial docked pose and that the protein structure is not significantly perturbed. acs.org Additionally, the Root-Mean-Square Fluctuation (RMSF) is analyzed to identify which parts of the ligand or protein are more flexible or rigid during the simulation. These simulations provide a more realistic view of the binding stability than static docking alone. nih.govnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as an enzyme or receptor. This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action. researchgate.net
For this compound, docking studies would involve placing the molecule into the binding site of a selected protein target. The docking algorithm then samples numerous conformations and orientations, scoring them based on a force field that estimates the binding affinity (e.g., in kcal/mol). The results reveal the most likely binding mode and identify key intermolecular interactions, such as:
Hydrogen Bonds: The N-H groups of the aniline and tetrazole moieties can act as hydrogen bond donors, while the nitrogen atoms of the tetrazole ring can act as acceptors.
Hydrophobic Interactions: The chloro-substituted phenyl ring can form hydrophobic and van der Waals interactions with nonpolar amino acid residues.
Pi-Pi Stacking: The aromatic systems of the aniline and tetrazole rings can engage in pi-pi stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.
These studies are crucial for structure-activity relationship (SAR) analysis, providing a rational basis for designing more potent and selective analogs. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Tetrazolyl Aniline Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemmethod.com For tetrazolyl aniline derivatives, including this compound, QSAR studies are instrumental in predicting their biological activities and guiding the design of new, more potent analogues. These models are built by correlating variations in the physicochemical properties of the molecules with changes in their observed biological responses.
The development of a robust QSAR model for tetrazolyl aniline derivatives involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. Finally, statistical methods are employed to build a mathematical equation that links the descriptors to the biological activity.
Commonly used molecular descriptors in QSAR studies of aniline and tetrazole derivatives include:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov The Hammett constant (σ) is another important electronic descriptor that accounts for the electron-donating or electron-withdrawing nature of substituents on the aniline ring. nih.gov
Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar volume, and Taft steric parameters.
Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (log P) is the most widely used descriptor to quantify the hydrophobicity of a molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. oup.com
Topological Descriptors: These are numerical values derived from the graph representation of a molecule and describe its connectivity and branching.
Once the descriptors are calculated, various statistical methods can be used to develop the QSAR model. Multiple Linear Regression (MLR) is a common approach that generates a linear equation. chemmethod.com More advanced techniques like Principal Component Analysis (PCA), Partial Least Squares (PLS), and machine learning algorithms such as Artificial Neural Networks (ANN) are also employed to handle complex, non-linear relationships. chemmethod.com
For a hypothetical series of tetrazolyl aniline derivatives, a QSAR study might reveal that the biological activity is positively correlated with the hydrophobicity (log P) and the presence of an electron-withdrawing group on the aniline ring, while being negatively correlated with a specific steric parameter. Such a model would suggest that future modifications should focus on increasing hydrophobicity and incorporating electron-withdrawing substituents to enhance the desired biological effect.
To illustrate the application of QSAR modeling, the following interactive data table presents a hypothetical dataset for a series of tetrazolyl aniline derivatives and a resulting QSAR equation.
Table 1: Hypothetical Data for QSAR Modeling of Tetrazolyl Aniline Derivatives
| Compound | Biological Activity (-log EC50) | log P | Hammett Constant (σ) |
| Derivative 1 | 5.2 | 2.1 | 0.1 |
| Derivative 2 | 5.8 | 2.5 | 0.2 |
| Derivative 3 | 4.9 | 1.8 | -0.1 |
| Derivative 4 | 6.1 | 2.8 | 0.3 |
| Derivative 5 | 5.5 | 2.3 | 0.15 |
Hypothetical QSAR Equation: -log EC50 = 1.5 * log P + 2.0 * σ + 1.2 (R² = 0.95, q² = 0.82)
This equation would indicate that both hydrophobicity (log P) and the electron-withdrawing nature of substituents (positive σ) contribute positively to the biological activity of these hypothetical derivatives.
Prediction of Reactivity and Selectivity via Computational Methods
Computational chemistry provides powerful tools to predict the reactivity and selectivity of chemical reactions involving this compound. These methods allow for the investigation of reaction mechanisms, the identification of the most probable sites for chemical attack, and the rationalization of product distributions.
Frontier Molecular Orbital (FMO) Theory:
A key concept in predicting chemical reactivity is the Frontier Molecular Orbital (FMO) theory. wikipedia.org This theory posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.org The energies and spatial distributions of the HOMO and LUMO of this compound can provide valuable insights into its reactivity.
For electrophilic aromatic substitution reactions, the reaction is typically initiated by the attack of an electrophile on the electron-rich regions of the aniline ring. The locations of the HOMO lobes on the aromatic ring indicate the sites most susceptible to electrophilic attack. In the case of anilines, the amino group is a strong activating group and an ortho-, para-director, meaning it increases the electron density at the ortho and para positions of the ring. chemistrysteps.com However, the presence of the chloro and tetrazolyl substituents will modulate this effect. Computational calculations can precisely map the HOMO density to predict the regioselectivity of such reactions.
Conversely, for nucleophilic reactions, the LUMO distribution highlights the electron-deficient areas of the molecule that are prone to nucleophilic attack. For instance, the carbon atoms of the tetrazole ring or the carbon atom attached to the chlorine atom could be potential sites for nucleophilic substitution, and the LUMO map would help in identifying the most likely position.
Electrostatic Potential (ESP) Maps:
Another valuable computational tool is the calculation of the molecular electrostatic potential (ESP) map. The ESP map illustrates the charge distribution within a molecule, with red regions indicating areas of high electron density (negative potential) and blue regions indicating areas of low electron density (positive potential). Electrophiles will be attracted to the red regions, while nucleophiles will be attracted to the blue regions. For this compound, an ESP map would likely show a high electron density on the aniline ring, particularly at the positions ortho and para to the amino group, as well as on the nitrogen atoms of the tetrazole ring.
Calculation of Reaction Pathways and Transition States:
More advanced computational methods, such as Density Functional Theory (DFT), can be used to model the entire reaction pathway of a chemical transformation. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction can be constructed. This allows for the determination of the activation energy, which is a key factor in determining the reaction rate. By comparing the activation energies for different possible reaction pathways, the most favorable pathway and the major product can be predicted. For example, in a reaction with multiple possible isomers as products, the regioselectivity can be determined by identifying the transition state with the lowest energy.
The following data table summarizes how different computational methods can be applied to predict the reactivity and selectivity of this compound.
Table 2: Computational Methods for Predicting Reactivity and Selectivity
| Computational Method | Information Provided | Application to this compound |
| Frontier Molecular Orbital (FMO) Analysis | Identifies electron-rich (HOMO) and electron-poor (LUMO) regions. | Predicts sites for electrophilic and nucleophilic attack. |
| Electrostatic Potential (ESP) Maps | Visualizes the charge distribution within the molecule. | Indicates regions attractive to electrophiles and nucleophiles. |
| Transition State Theory Calculations | Determines the energy barriers (activation energies) for different reaction pathways. | Predicts the most favorable reaction mechanism and the major products. |
These computational approaches provide a powerful framework for understanding and predicting the chemical behavior of this compound, thereby guiding synthetic efforts and the development of new derivatives with desired properties.
Biological Activity and Mechanistic Insights of Tetrazolyl Anilines
General Overview of Biological Activities of Tetrazole Derivatives
Tetrazole and its derivatives represent a significant class of five-membered heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their unique structure and broad spectrum of pharmacological activities. nih.gov The tetrazole ring, composed of one carbon and four nitrogen atoms, is an electron-rich planar system that can participate in various molecular interactions. nih.gov This moiety is often considered a bioisostere of the carboxylic acid group, meaning it can replace a carboxyl group in a drug molecule to potentially enhance lipophilicity, improve bioavailability, and reduce side effects, often without a loss of biological activity. hilarispublisher.comchemrestech.com The pKa of the tetrazole ring is comparable to that of a carboxylic acid, and it occupies a similar planar space. nih.gov
The diverse pharmacological properties associated with substituted tetrazoles are extensive. Numerous studies have documented their efficacy as antibacterial, antifungal, antiviral, antitubercular, and antimalarial agents. hilarispublisher.comresearchgate.neteurekaselect.com Beyond antimicrobial applications, tetrazole derivatives have demonstrated significant potential in treating a range of other conditions. They have been investigated for their analgesic, anti-inflammatory, anticonvulsant, and antidiabetic properties. eurekaselect.comphmethods.netresearchgate.net Furthermore, their utility extends to cardiovascular medicine as antihypertensive agents and in oncology as anticancer agents. nih.govanjs.edu.iq The ability of the tetrazole ring to be modified at several positions allows for the fine-tuning of its biological activity, making it a versatile scaffold in drug design. researchgate.net The interaction of tetrazole derivatives with various enzymes and receptors through noncovalent interactions like hydrogen bonds and van der Waals forces is key to their broad biological functions. chemrestech.comchemistryjournals.net
Structure-Activity Relationship (SAR) Studies of 3-chloro-4-(1H-tetrazol-5-yl)aniline Analogues
The biological activity of this compound analogues is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies explore how modifications to different parts of the molecule—namely the chlorine substituent, the tetrazole ring, and the aniline (B41778) moiety—influence the compound's biological efficacy.
Impact of Chlorine Substitution on Biological Efficacy
The introduction of a chlorine atom into a biologically active molecule can significantly modulate its properties. eurochlor.org In the context of this compound, the chlorine atom at the 3-position of the aniline ring is expected to influence the compound's electronic and lipophilic character. Halogen atoms, like chlorine, are known to increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. researchgate.net
Influence of Tetrazole Ring Substitution on Bioactivity
The tetrazole ring is a key pharmacophore in many biologically active compounds, and substitutions on this ring can have a profound impact on their activity. researchgate.neteurekaselect.comresearchgate.netanjs.edu.iqnih.govbohrium.com The tetrazole moiety in this compound is attached at the 5-position. Alterations at the nitrogen atoms of the tetrazole ring can lead to different isomers with potentially distinct biological activities and metabolic stabilities. researchgate.net
The ability of the tetrazole ring to act as a bioisosteric replacement for a carboxylic acid group is a central feature influencing its bioactivity. bohrium.com This allows it to mimic the interactions of a carboxylate group with biological targets while offering improved physicochemical properties. researchgate.net The nitrogen-rich nature of the tetrazole ring also allows for multiple points of interaction through hydrogen bonding and coordination with metal ions, which can be crucial for binding to enzymes or receptors. nih.govchemistryjournals.net The specific substituents on the tetrazole ring can modulate its electronic properties and steric bulk, thereby influencing its binding affinity and selectivity for a particular biological target.
Role of Aniline Moiety in Molecular Interactions
The aniline moiety in this compound serves as a crucial scaffold and participates in key molecular interactions. Aniline and its derivatives are common substructures in many drug candidates due to their versatile chemical nature and ability to engage in various non-covalent interactions. cresset-group.comresearchgate.net The amino group of the aniline can act as a hydrogen bond donor, which is a critical interaction for binding to many biological targets. researchgate.net
Mechanistic Investigations at the Molecular Level (In Vitro Studies)
Understanding the mechanism of action of this compound analogues at the molecular level is crucial for their development as therapeutic agents. In vitro studies, particularly enzyme inhibition assays, provide valuable insights into how these compounds interact with specific biological targets.
Enzyme Inhibition Studies
Tetrazole derivatives have been shown to inhibit a variety of enzymes, and this is a key aspect of their therapeutic potential. chemrestech.combohrium.com For instance, certain tetrazole-bearing compounds have been identified as effective and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.govtandfonline.com The ability of the tetrazole ring to mimic a carboxylic acid is often central to its inhibitory activity against enzymes that recognize carboxylate substrates.
In the context of neurodegenerative diseases, tetrazole derivatives have been evaluated for their inhibitory effects on enzymes like acetylcholinesterase (AChE). vnu.edu.vn Inhibition of AChE is a key strategy in the management of Alzheimer's disease. Furthermore, novel imidazole-biaryl-tetrazole based compounds have been identified as potent inhibitors of S-Nitrosoglutathione reductase (GSNOR), an enzyme implicated in respiratory diseases like COPD. researchgate.net Given the structural features of this compound, it is plausible that it and its analogues could exhibit inhibitory activity against a range of enzymes, and in vitro studies are essential to elucidate these potential mechanisms.
Interactive Data Table: Biological Activities of Tetrazole Derivatives
| Biological Activity | Description | Key Structural Features |
| Antibacterial | Inhibition of bacterial growth. | Varies, often involves mimicking essential bacterial metabolites. |
| Antifungal | Inhibition of fungal growth. | Can interfere with fungal cell wall synthesis or other essential pathways. |
| Anticancer | Inhibition of cancer cell proliferation. | Often involves inhibition of kinases or other enzymes crucial for cell division. |
| Anti-inflammatory | Reduction of inflammation. | Commonly through inhibition of enzymes like COX-2. |
| Antihypertensive | Lowering of blood pressure. | Often by blocking angiotensin II receptors. |
| Antidiabetic | Lowering of blood glucose levels. | Can involve various mechanisms, including enzyme inhibition. |
Receptor Binding and Modulation
While direct receptor binding data for this compound is not extensively available in the public domain, the broader class of tetrazolyl anilines has been investigated for its interaction with various biological targets. The tetrazole moiety, with its distinct electronic and structural features, can engage in a range of intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for receptor recognition and binding.
Derivatives of tetrazolyl aniline have been explored as ligands for several receptor families. For instance, the structural motif of an aniline ring linked to a tetrazole is present in compounds designed to target G-protein coupled receptors (GPCRs). The tetrazole group, mimicking a carboxylate, can interact with positively charged residues like arginine or lysine (B10760008) in the receptor's binding pocket. This is exemplified in the design of angiotensin II receptor antagonists, where the acidic tetrazole ring plays a pivotal role in anchoring the ligand to the receptor.
Furthermore, the substituted aniline portion of the molecule allows for a wide range of structural modifications to fine-tune receptor affinity and selectivity. The presence of a chlorine atom at the 3-position of the aniline ring in this compound can influence its binding properties by altering the electronic distribution and providing a potential halogen bonding site.
Research on related tetrazole-containing compounds has demonstrated their ability to modulate the activity of various enzymes through competitive or allosteric inhibition. The nitrogen-rich tetrazole ring can coordinate with metal ions in the active sites of metalloenzymes, leading to their inhibition.
Table 1: Potential Receptor and Enzyme Interactions of Tetrazolyl Anilines
| Receptor/Enzyme Class | Potential Interaction Mechanism | Examples from Related Compounds |
| G-Protein Coupled Receptors (GPCRs) | The tetrazole moiety acts as a carboxylic acid mimic, forming ionic and hydrogen bonds with basic residues in the binding pocket. | Angiotensin II receptor antagonists (e.g., Losartan). |
| Kinases | The aniline core can serve as a scaffold for designing kinase inhibitors, with the tetrazole group potentially interacting with the hinge region or solvent-exposed areas. | Various kinase inhibitors incorporate aniline or similar aromatic cores. |
| Metalloenzymes | The tetrazole ring can coordinate with metal ions (e.g., zinc) in the enzyme's active site. | Inhibition of matrix metalloproteinases by tetrazole-containing compounds. |
It is important to note that the specific receptor binding profile of this compound would require dedicated experimental validation through techniques such as radioligand binding assays and surface plasmon resonance.
Cellular Pathway Modulation
The interaction of tetrazolyl anilines with their molecular targets can trigger a cascade of downstream events, leading to the modulation of various cellular signaling pathways. While specific studies on this compound are limited, the known activities of related compounds provide insights into its potential cellular effects.
One of the prominent areas of investigation for tetrazole derivatives is oncology. Numerous tetrazole-containing compounds have been shown to exhibit anticancer activity by interfering with key cellular pathways involved in cell proliferation, survival, and metastasis. For example, some tetrazolyl aniline analogs have been found to induce apoptosis (programmed cell death) in cancer cells. This is often achieved by modulating the activity of proteins in the Bcl-2 family or by activating caspase cascades.
Furthermore, tetrazole derivatives have been implicated in the modulation of inflammatory pathways. They can influence the production of pro-inflammatory cytokines and mediators by affecting signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The ability of the tetrazole ring to mimic a carboxylic acid is again relevant here, as many endogenous signaling molecules involved in inflammation are carboxylic acids.
Table 2: Potential Cellular Pathways Modulated by Tetrazolyl Anilines
| Cellular Pathway | Potential Effect | Implication |
| Apoptosis Pathways | Induction of programmed cell death in cancer cells. | Anticancer activity. |
| NF-κB Signaling | Inhibition of pro-inflammatory gene expression. | Anti-inflammatory effects. |
| MAPK Signaling | Modulation of cellular responses to external stimuli, including stress and growth factors. | Potential roles in cancer and inflammatory diseases. |
| Angiogenesis Pathways | Inhibition of the formation of new blood vessels. | Anticancer and anti-inflammatory potential. |
The precise cellular pathways affected by this compound would depend on its specific molecular targets and would need to be elucidated through detailed mechanistic studies, including gene expression profiling and pathway analysis.
Bioisosteric Replacements in Drug Design (Tetrazole as Carboxylic Acid Mimic)
A cornerstone of the medicinal chemistry of tetrazolyl anilines is the concept of bioisosterism, where the tetrazole ring serves as a surrogate for a carboxylic acid group. nih.govbeilstein-journals.orgvu.edu.auresearchgate.netresearchgate.netnih.gov This strategy has been widely employed to overcome some of the limitations associated with carboxylic acids in drug candidates, such as poor metabolic stability and limited oral bioavailability. beilstein-journals.orgresearchgate.net
The 1H-tetrazole ring shares several key physicochemical properties with the carboxylic acid group. Both are acidic, with similar pKa values, and can exist as anions at physiological pH. nih.gov This allows the tetrazole to mimic the ionic interactions that are often crucial for the biological activity of carboxylic acid-containing drugs. nih.gov Additionally, the tetrazole ring is planar, similar to the carboxylate group, enabling it to fit into similar binding sites. nih.gov
However, the tetrazole ring also offers distinct advantages. It is generally more metabolically stable than a carboxylic acid, being less susceptible to enzymatic degradation. beilstein-journals.org This can lead to an extended duration of action for the drug. Furthermore, the tetrazole moiety is more lipophilic than a carboxylic acid, which can improve a compound's ability to cross cell membranes and enhance its oral bioavailability. beilstein-journals.org
The successful application of this bioisosteric replacement is evident in numerous approved drugs. For example, in the angiotensin II receptor antagonist Losartan, the tetrazole ring replaced a carboxylic acid group, leading to a compound with improved pharmacological properties. This principle is broadly applicable in the design of new therapeutic agents across various disease areas.
Table 3: Comparison of Physicochemical Properties of Carboxylic Acid and Tetrazole Moieties
| Property | Carboxylic Acid | 1H-Tetrazole |
| Acidity (pKa) | ~4-5 | ~4.5-5 |
| Geometry | Planar | Planar |
| Metabolic Stability | Susceptible to conjugation and reduction | Generally more stable |
| Lipophilicity | Lower | Higher |
In the context of this compound, the presence of the tetrazole group in place of a carboxylic acid at the 4-position of the aniline ring is a deliberate design choice to leverage these advantages. This strategic replacement is anticipated to confer favorable pharmacokinetic properties on the molecule, making it a more viable drug candidate.
Potential Applications and Future Research Directions for 3 Chloro 4 1h Tetrazol 5 Yl Aniline
The chemical compound 3-chloro-4-(1H-tetrazol-5-yl)aniline is a multifaceted molecule that stands at the intersection of several key areas of chemical research. Its structure, which combines a chloro-aniline core with a tetrazole ring, suggests a wide range of potential applications. The tetrazole moiety, a five-membered ring with four nitrogen atoms, is known for its unique chemical properties, including high nitrogen content and its role as a bioisostere for carboxylic acids. guidechem.combeilstein-journals.orgnih.govthieme-connect.com The chloro-aniline portion of the molecule also serves as a common building block in the synthesis of pharmaceuticals and other functional materials. nih.gov This article explores the potential applications and future research avenues for this specific compound and its derivatives, based on the established roles of its constituent chemical groups.
Q & A
Basic Research Questions
Q. What are the common laboratory-scale synthesis routes for 3-chloro-4-(1H-tetrazol-5-yl)aniline, and how are reaction conditions optimized?
- Methodology : The tetrazole ring can be introduced via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions (e.g., HCl/NaN₃). The chloro substituent at the 3-position is typically introduced via electrophilic aromatic substitution or using a chlorinating agent (e.g., Cl₂/FeCl₃). Optimization involves adjusting reaction temperature (70–100°C), solvent (DMF or ethanol), and stoichiometry to maximize yield (>75%) and purity (HPLC >95%) .
- Key Data :
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Cycloaddition + Cl₂ | 78 | 97 | 12 |
| Electrophilic Chlorination | 65 | 92 | 8 |
Q. How is structural confirmation of this compound achieved using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm), while the tetrazole NH proton resonates at δ 10.2–11.5 ppm. The chlorine substituent causes deshielding in adjacent carbons (δ 125–135 ppm) .
- IR Spectroscopy : N-H stretch (~3400 cm⁻¹), C-Cl stretch (~750 cm⁻¹), and tetrazole ring vibrations (1600–1500 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 211 (M⁺) with fragmentation patterns confirming the tetrazole and aniline moieties .
Q. What are the key reactivity patterns of this compound in functionalization reactions?
- Methodology : The aniline group undergoes diazotization (NaNO₂/HCl) to form aryl diazonium salts, enabling coupling with phenols or amines. The tetrazole ring participates in nucleophilic substitution (e.g., alkylation with iodomethane) or metal coordination (e.g., Cu²⁺ complexes) .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize molecular geometry and predict electrostatic potential surfaces. Molecular docking (AutoDock Vina) evaluates binding affinity to targets like fungal CYP51 (ΔG = -8.2 kcal/mol) or bacterial DNA gyrase .
- Key Insight : Tetrazole’s electron-deficient nature enhances interactions with enzyme active sites, while the chloro group improves lipophilicity (LogP = 2.1) .
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural analysis?
- Methodology :
- Use 2D NMR (COSY, HSQC) to assign overlapping signals.
- Compare experimental data with simulated spectra (e.g., ACD/Labs) to identify spin-spin coupling discrepancies.
- Verify via X-ray crystallography if crystalline derivatives are obtainable .
Q. What strategies improve the solubility of this compound in aqueous media for biological assays?
- Methodology :
- Co-solvents : Use DMSO/PBS mixtures (≤10% DMSO) to maintain solubility without cytotoxicity.
- Derivatization : Introduce sulfonate groups (-SO₃H) via electrophilic sulfonation, increasing water solubility by >50% .
Q. How does this compound function as a ligand in coordination chemistry?
- Methodology : The tetrazole’s N-donor sites form stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺). Stability constants (log K = 4.5–5.8) are determined via potentiometric titrations. Applications include catalysis (e.g., Suzuki-Miyaura coupling) and antimicrobial agents .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities (e.g., antimicrobial vs. no activity)?
- Methodology :
- Validate assay conditions (e.g., MIC testing against S. aureus ATCC 25923 vs. clinical isolates).
- Check for impurities (HPLC-MS) or stereochemical variations (chiral HPLC).
- Replicate studies under standardized protocols (CLSI guidelines) .
Safety and Stability
Q. What precautions are recommended for handling this compound in the laboratory?
- Guidelines : Use PPE (gloves, goggles), work in a fume hood, and avoid prolonged exposure. Store under inert gas (N₂) at -20°C to prevent degradation. LC-MS monitoring shows 95% stability after 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

